molecular formula C14H13ClN2O3 B12876519 4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one

4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one

Katalognummer: B12876519
Molekulargewicht: 292.72 g/mol
InChI-Schlüssel: MGLGHRGICZIQHS-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one is a complex organic compound with a unique structure that combines a morpholine ring, a phenyl group, and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one typically involves the reaction of a chlorinated precursor with morpholine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature to ensure the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted oxazole compounds.

Wissenschaftliche Forschungsanwendungen

4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Chloroethyl)morpholine: A related compound with a similar structure but different functional groups.

    Morpholine-Based Immonium Salts: Compounds that share the morpholine ring but have different substituents.

Uniqueness

4-(Chloro(morpholino)methylene)-2-phenyloxazol-5(4H)-one is unique due to its combination of a morpholine ring, a phenyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C14H13ClN2O3

Molekulargewicht

292.72 g/mol

IUPAC-Name

(4Z)-4-[chloro(morpholin-4-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C14H13ClN2O3/c15-12(17-6-8-19-9-7-17)11-14(18)20-13(16-11)10-4-2-1-3-5-10/h1-5H,6-9H2/b12-11+

InChI-Schlüssel

MGLGHRGICZIQHS-VAWYXSNFSA-N

Isomerische SMILES

C1COCCN1/C(=C/2\C(=O)OC(=N2)C3=CC=CC=C3)/Cl

Kanonische SMILES

C1COCCN1C(=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.